1-Chloro-4-(3-iodopropoxy)benzene;toluene

Catalog No.
S1914205
CAS No.
306935-89-7
M.F
C16H18ClIO
M. Wt
388.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(3-iodopropoxy)benzene;toluene

CAS Number

306935-89-7

Product Name

1-Chloro-4-(3-iodopropoxy)benzene;toluene

IUPAC Name

1-chloro-4-(3-iodopropoxy)benzene;toluene

Molecular Formula

C16H18ClIO

Molecular Weight

388.67 g/mol

InChI

InChI=1S/C9H10ClIO.C7H8/c10-8-2-4-9(5-3-8)12-7-1-6-11;1-7-5-3-2-4-6-7/h2-5H,1,6-7H2;2-6H,1H3

InChI Key

GPEMLNWZYRZZGB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1.C1=CC(=CC=C1OCCCI)Cl

Canonical SMILES

CC1=CC=CC=C1.C1=CC(=CC=C1OCCCI)Cl

1-Chloro-4-(3-iodopropoxy)benzene: Potential Research Applications

  • Radiopharmaceuticals: The presence of iodine (I) in the molecule makes it a potential candidate for radiolabeling. This process attaches radioactive isotopes to molecules, allowing them to be tracked within the body for diagnostic imaging or targeted therapies. The specific properties of 1-Chloro-4-(3-iodopropoxy)benzene, such as its reactivity and targeting ability, would need to be investigated for suitability in radiopharmaceutical development [].

  • Bioconjugation: The iodopropoxy chain could be used as a linker to attach the molecule to other biomolecules like peptides or proteins. This approach, known as bioconjugation, can be valuable for creating targeted drug delivery systems or probes for biological imaging [].

  • Material Science: The aromatic core (benzene ring) and the reactive chlorine atom could be utilized in the design of novel materials. Chlorine's ability to participate in various reactions allows for the creation of polymers or functional surfaces with specific properties [].

Toluene: A Common Solvent

Toluene, the second component mentioned, is a well-established solvent widely used in scientific research. Here are some of its applications:

  • Organic Synthesis: Toluene is a non-polar solvent commonly used in organic reactions due to its ability to dissolve a wide range of organic compounds. It is often chosen for its stability and relatively low boiling point [].

  • Crystallization: Toluene can be used as a solvent for recrystallization, a technique for purifying solid compounds. Depending on the solubility of the target molecule, toluene can selectively dissolve impurities while leaving the desired compound behind [].

  • Chromatography: Toluene is sometimes employed as a mobile phase in chromatography, a technique for separating mixtures. Its polarity allows for the separation of non-polar and moderately polar compounds [].

1-Chloro-4-(3-iodopropoxy)benzene, also known as 1-chloro-4-(3-iodopropoxy)benzene;toluene, is an organic compound with the molecular formula C16H18ClIOC_{16}H_{18}ClIO and a molecular weight of approximately 388.67 g/mol. This compound features a chlorobenzene structure substituted with a 3-iodopropoxy group, making it a unique member of the halogenated aromatic compounds. It is primarily characterized by its high boiling point of 427.5ºC and flash point of 212.4ºC, indicating its stability under normal conditions but flammability under specific circumstances .

The chemical reactivity of 1-chloro-4-(3-iodopropoxy)benzene is influenced by both the chlorine and iodine substituents, which can participate in nucleophilic substitution reactions. The compound can undergo:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles under suitable conditions, leading to the formation of different derivatives.
  • Elimination Reactions: The presence of iodine may facilitate elimination reactions, especially when subjected to strong bases, potentially forming alkenes.
  • Coupling Reactions: The compound may also participate in cross-coupling reactions, particularly in the presence of palladium catalysts, allowing for the synthesis of more complex organic structures.

Several methods can be employed to synthesize 1-chloro-4-(3-iodopropoxy)benzene:

  • Nucleophilic Substitution: Starting from 1-chloro-4-bromobenzene and reacting with 3-iodopropanol in the presence of a base such as potassium carbonate.
  • Direct Halogenation: Chlorination of 4-hydroxyphenyl propyl iodide followed by dehydration.
  • Grignard Reaction: Utilizing Grignard reagents to introduce the iodopropoxy group onto a chlorobenzene derivative.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the aromatic system.

The applications of 1-chloro-4-(3-iodopropoxy)benzene are primarily in research and industrial chemistry:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Potential use in drug formulation due to its unique structural properties.
  • Material Science:

Interaction studies involving 1-chloro-4-(3-iodopropoxy)benzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. Studies may include:

  • Reactivity with Amines: Investigating how amines interact with the chlorinated site.
  • Solvent Effects on Reactivity: Evaluating how different solvents affect the reaction pathways and product distributions.

Several compounds share structural similarities with 1-chloro-4-(3-iodopropoxy)benzene. Here are some examples:

Compound NameMolecular FormulaKey Features
1-Chloro-4-methoxybenzeneC8H9ClOContains a methoxy group instead of an iodopropoxy group
4-IodophenolC6H5ISimilar halogen substitution but lacks alkyl chain
1-Bromo-4-(3-propoxy)benzeneC10H13BrBromine instead of chlorine; similar alkyl substitution
2-ChloroethylbenzeneC8H9ClContains an ethyl group; used in similar synthesis processes

These compounds highlight the unique nature of 1-chloro-4-(3-iodopropoxy)benzene due to its specific halogen substitutions and alkyl chain configuration, influencing its reactivity and potential applications.

Dates

Modify: 2024-04-14

Explore Compound Types